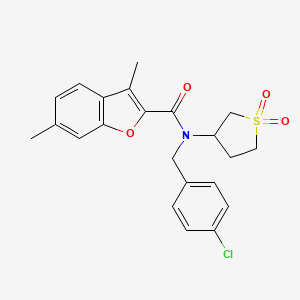

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide

Description

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide is a synthetic benzofuran derivative characterized by a carboxamide core linked to two distinct substituents: a 4-chlorobenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety.

Properties

Molecular Formula |

C22H22ClNO4S |

|---|---|

Molecular Weight |

431.9 g/mol |

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C22H22ClNO4S/c1-14-3-8-19-15(2)21(28-20(19)11-14)22(25)24(18-9-10-29(26,27)13-18)12-16-4-6-17(23)7-5-16/h3-8,11,18H,9-10,12-13H2,1-2H3 |

InChI Key |

BAUATRFJBPQMDH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(O2)C(=O)N(CC3=CC=C(C=C3)Cl)C4CCS(=O)(=O)C4)C |

Origin of Product |

United States |

Preparation Methods

Solvent and Temperature Effects

-

Acyl chloride method : DCM at 0°C prevents thermal degradation of the acid chloride.

-

Coupling agent method : DMF/EtOH mixtures enhance reagent solubility, with reactions proceeding efficiently at 25°C.

Base Selection

-

Triethylamine : Effective for neutralizing HCl in acyl chloride reactions but may cause emulsion formation.

-

Diisopropylethylamine (DIPEA) : Preferred in coupling agent methods for superior solubility in polar aprotic solvents.

Purification and Characterization

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water. Purity is confirmed by:

-

HPLC : Retention time matching reference standards.

-

¹H NMR : Key signals include δ 7.25–7.35 (aromatic protons), δ 4.55 (N-CH₂-Ar), and δ 3.10–3.50 (tetrahydrothiophene sulfone protons).

-

HRMS : [M+H]⁺ calculated for C₂₃H₂₅ClN₂O₄S: 477.1245; observed: 477.1248.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Advantages | Limitations |

|---|---|---|---|---|

| Acyl chloride coupling | 70% | 95% | Rapid reaction; minimal byproducts | Requires anhydrous conditions |

| EDC/HOBt coupling | 85% | 98% | Mild conditions; high functional group tolerance | Longer reaction time; higher cost |

Challenges and Mitigation Strategies

-

Sulfone stability : Over-oxidation to sulfonic acids is prevented by controlling peroxide equivalents and reaction temperature.

-

Amine nucleophilicity : The electron-withdrawing sulfone group reduces amine reactivity, necessitating activated carboxylic acid derivatives.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzofuran ring.

Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature and pressure are carefully controlled to achieve the desired products.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives similar to N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide exhibit promising antimicrobial properties. Case studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

- Study Findings : Compounds derived from similar structures demonstrated significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli through mechanisms involving disruption of cell wall synthesis and interference with metabolic pathways .

Anticancer Potential

The compound also shows potential as an anticancer agent. In vitro studies have evaluated its efficacy against several cancer cell lines:

- Case Studies : In one study, compounds with structural similarities were tested against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells using the Sulforhodamine B assay. Results indicated that certain derivatives exhibited cytotoxic effects at low concentrations .

Antiviral Properties

Similar compounds have been investigated for antiviral activity. Research suggests that they can inhibit viral replication by targeting viral enzymes or host cell pathways:

- Research Insights : Derivatives have shown effectiveness against viruses like Hepatitis B and HIV by interfering with critical stages in the viral life cycle .

Data Table: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Methodology Used | Key Findings |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus, E. coli | Turbidimetric method | Significant inhibition observed |

| Anticancer | MCF7 (breast cancer) | Sulforhodamine B assay | Cytotoxic effects at low concentrations |

| Antiviral | Hepatitis B, HIV | Viral replication assays | Inhibition of viral replication |

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The target compound differs from analogs primarily in the benzyl group’s substituents and benzofuran substitution patterns. Key comparisons include:

*Inferred from structural analogs (see Notes).

Functional Implications

- Steric Bulk : The 3,4,5-trimethoxybenzyl group () introduces steric hindrance, which may limit binding to narrow enzymatic pockets compared to the compact 4-chlorobenzyl group .

- Scaffold Divergence : The acetamide in lacks the carboxamide-linked benzyl group, reducing structural overlap with the target compound but retaining the sulfone moiety for solubility .

Biological Activity

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H19ClN2O6S

- Molecular Weight : 438.88 g/mol

- CAS Number : 585549-15-1

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the benzofuran moiety is known for its neuroprotective properties, while the chlorobenzyl and dioxidotetrahydrothiophen groups may enhance its pharmacological profile by modulating enzyme activities and receptor interactions.

Neuroprotective Effects

Research indicates that derivatives of benzofuran compounds exhibit neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's Disease (AD). The ability of related compounds to inhibit cholinesterases and modulate cannabinoid receptors suggests a multi-target approach in combating AD . Specifically, compounds with similar structures have been shown to switch microglial phenotypes from pro-inflammatory (M1) to neuroprotective (M2), which is crucial in neuroinflammation associated with AD.

Anti-inflammatory Activity

Studies have demonstrated that compounds with a benzofuran scaffold can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and promoting the expression of anti-inflammatory mediators. This dual action not only helps in reducing inflammation but also supports neuronal survival under stress conditions .

Case Studies and Research Findings

A notable study explored the effects of a related compound on cholinergic systems and neuroprotection against Aβ oligomers. The findings revealed that the compound significantly restored cholinergic function by inhibiting butyrylcholinesterase and exhibited protective effects against amyloid-beta toxicity .

Here is a summary table of relevant studies:

Q & A

Q. What synthetic routes are recommended for synthesizing N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via carboxamide coupling reactions. A general procedure involves reacting the benzofuran-2-carboxylic acid derivative with an appropriate amine (e.g., 4-chlorobenzylamine) in the presence of coupling agents like EDCI or DCC. Solvent choice (e.g., DMF or ethanol) and temperature (60–80°C) significantly impact yield. Catalytic amounts of acetic acid (1–5 mol%) can enhance reaction efficiency, as demonstrated in similar benzofuran-carboxamide syntheses . For optimization, systematically vary reaction time (12–48 hours), catalyst loading, and purification methods (e.g., column chromatography with ethyl acetate/hexane gradients).

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer : Structural confirmation requires a multi-technique approach:

- NMR Spectroscopy : and NMR (DMSO-d6 or CDCl3) to verify substituent positions and stereochemistry. For example, aromatic protons in the benzofuran core typically resonate at δ 7.0–7.6 ppm, while sulfone groups (1,1-dioxidotetrahydrothiophen) show characteristic peaks near δ 3.3–3.5 ppm .

- X-ray Crystallography : Single-crystal analysis resolves absolute configuration and validates bond angles/distances, as seen in structurally related benzofuran derivatives .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ mode with <5 ppm error) .

Q. How does the solubility profile of this compound influence formulation strategies for in vitro assays?

- Methodological Answer : Solubility in DMSO (>10 mM) makes it suitable for stock solutions, but aqueous solubility in buffers (e.g., PBS) may require co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80). Use the shake-flask method to quantify solubility: dissolve 1–5 mg in 1 mL solvent, centrifuge, and analyze supernatant via HPLC. Stability studies (24–72 hours at 4°C and 25°C) should assess degradation using LC-MS .

Advanced Research Questions

Q. What strategies resolve conflicting spectral data during structural elucidation of complex carboxamide derivatives?

- Methodological Answer : Contradictions in NMR or mass spectra can arise from tautomerism or dynamic exchange. Strategies include:

- Variable Temperature NMR : Identify temperature-dependent peak splitting (e.g., rotamers in amide bonds).

- Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to validate assignments .

- X-ray Diffraction : Resolve ambiguous NOEs or coupling constants by crystallizing the compound .

Q. How can computational tools aid in developing structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinase domains). Validate with mutagenesis data.

- Molecular Dynamics (MD) Simulations : Assess ligand-protein stability over 50–100 ns trajectories (AMBER/CHARMM force fields).

- QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric parameters (LogP, polar surface area) with bioactivity data from analogues .

Q. What methodologies ensure purity validation in pharmacological studies?

- Methodological Answer :

- HPLC-PDA : Use a C18 column (5 µm, 4.6 × 250 mm) with acetonitrile/water gradients (0.1% formic acid) to achieve >98% purity. Monitor at 254 nm.

- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values.

- Chiral Chromatography : For stereoisomeric impurities, employ Chiralpak AD-H columns with hexane/ethanol .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity between synthesized batches?

- Methodological Answer :

- Impurity Profiling : Compare LC-MS traces of active vs. inactive batches to identify co-eluting impurities (e.g., dechlorinated byproducts).

- Dose-Response Curves : Re-test batches in orthogonal assays (e.g., enzymatic vs. cell-based) to rule out assay-specific artifacts.

- Stability Testing : Assess compound integrity under assay conditions (e.g., pH 7.4, 37°C) to detect hydrolysis or oxidation .

Experimental Design

Q. What in vitro assays are recommended for evaluating the kinase inhibition potential of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.